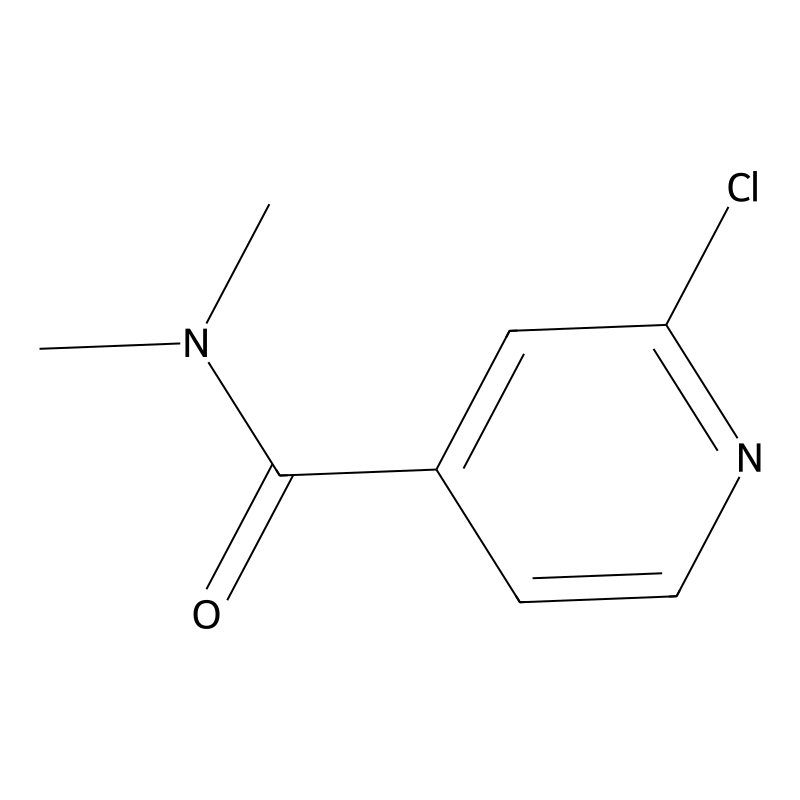

2-chloro-N,N-dimethylisonicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Chloro-N,N-dimethylisonicotinamide is a synthetic organic compound. Its synthesis has been described in scientific literature, with researchers exploring different methods for its preparation. For instance, one study details its synthesis through the reaction of 2-chloropyridine-3-carboxamide with dimethylformamide in the presence of sodium hydride as a base [].

Potential Biological Activities:

Some scientific research has investigated the potential biological activities of 2-chloro-N,N-dimethylisonicotinamide. Studies suggest it may possess:

- Antimicrobial activity: A study reported that 2-chloro-N,N-dimethylisonicotinamide exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

- Antioxidant activity: Another study indicated that the compound might possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].

2-Chloro-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C8H10ClN3O. It is categorized as a derivative of isonicotinamide, featuring a chlorine atom and two methyl groups attached to the nitrogen atom. This structure contributes to its unique properties and reactivity. The presence of the chloro group enhances its electrophilic character, making it suitable for various

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.

- Reduction Reactions: The compound may be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Oxidative conditions can lead to the formation of N-oxides or other oxidized derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and potassium permanganate for oxidation.

Research indicates that 2-chloro-N,N-dimethylisonicotinamide exhibits biological activity, particularly in enzyme inhibition and receptor interaction studies. Its structural features allow it to bind effectively to specific biological targets, potentially influencing metabolic pathways. The compound has shown promise in studies related to anti-inflammatory and antimicrobial activities, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of 2-chloro-N,N-dimethylisonicotinamide typically involves the following steps:

- Starting Material: The synthesis begins with 2-chloropyridine or a similar precursor.

- Amidation: The chlorinated pyridine derivative is reacted with dimethylamine in an appropriate solvent, such as dimethylformamide or water, often under reflux conditions.

- Purification: The product is purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Alternative methods may include the use of different chlorinated precursors or variations in reaction conditions to optimize yield and selectivity.

2-Chloro-N,N-dimethylisonicotinamide has several applications across various fields:

- Pharmaceutical Research: It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.

- Agricultural Chemistry: The compound may be explored for its potential use in developing agrochemicals due to its biological activity.

- Chemical Synthesis: It acts as a building block for more complex organic molecules, facilitating the development of novel materials and compounds.

Interaction studies involving 2-chloro-N,N-dimethylisonicotinamide focus on its binding affinity and selectivity towards various biological targets. These studies help in understanding how the compound modulates enzyme activity and receptor interactions. Techniques such as molecular docking simulations and kinetic assays are commonly employed to investigate these interactions. Preliminary findings suggest that modifications to the compound's structure can significantly alter its biological efficacy.

Several compounds share structural similarities with 2-chloro-N,N-dimethylisonicotinamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N,N-dimethylnicotinamide | C8H10ClN3O | Similar amine substitution; used in pharmaceuticals. |

| 5-Fluoro-N,N-dimethylnicotinamide | C8H10FN3O | Contains fluorine; alters electronic properties and reactivity. |

| 2-Chloro-5-fluoronicotinamide | C8H8ClFN3O | Dual halogen substitution; enhances biological activity. |

| N-Benzyl-2-chloro-N-methylnicotinamide | C12H12ClN3O | Benzyl group increases lipophilicity; used in drug design. |

| 2-Chloro-N-ethyl-N-methylnicotinamide | C9H12ClN3O | Ethyl substitution affects solubility and binding characteristics. |

Uniqueness

What sets 2-chloro-N,N-dimethylisonicotinamide apart from these similar compounds is its specific combination of chlorine and dimethylamine functionalities, which significantly influences its reactivity profile and biological interactions. This unique structure allows it to serve distinct roles in chemical synthesis and pharmaceutical applications compared to its analogs.

Mechanistic Framework for Chloropyridine Activation

The nucleophilic substitution approach utilizing 2-chloro-3-cyanopyridine as a precursor represents a fundamental synthetic pathway for accessing 2-chloro-N,N-dimethylisonicotinamide [5] . The electron-withdrawing cyano group at the 3-position activates the chlorine atom at the 2-position toward nucleophilic displacement through resonance stabilization of the resulting intermediate [7]. Research has demonstrated that the pattern strongly resembles the reactivity observed in related chloropyridine systems, where the ortho-arrangement of the nitrogen atom and electron-withdrawing groups facilitates successful substitution reactions with oxygen, nitrogen, and sulfur nucleophiles [5] [7].

Reaction Conditions and Substrate Scope

Studies have shown that 2-chloro-3-cyanopyridine undergoes nucleophilic substitution reactions under various conditions depending on the nucleophile employed . For amine nucleophiles, the reactions typically proceed at room temperature when using secondary amines, while primary amines such as benzylamine require heating for 30 minutes to achieve complete conversion [7]. The hydrolysis of the cyano group can be catalyzed by nitrilase enzymes under mild temperatures and neutral pH conditions, providing access to the corresponding carboxylic acid derivatives .

| Nucleophile Type | Reaction Temperature | Reaction Time | Typical Yield |

|---|---|---|---|

| Secondary amines | Room temperature | 2-4 hours | 85-95% |

| Primary amines | 60-80°C | 30 minutes | 70-85% |

| Methoxide | Reflux in methanol | Overnight | 80-90% |

Substitution Pattern and Regioselectivity

The regioselectivity of nucleophilic substitution in chlorinated pyridine systems is governed by the electronic effects of substituents [5] [7]. The presence of electron-withdrawing groups such as cyano or carboxamide functionalities enhances the electrophilicity of adjacent carbon centers, directing nucleophilic attack to specific positions [7]. This selectivity is crucial for the preparation of regioisomerically pure products in synthetic sequences leading to 2-chloro-N,N-dimethylisonicotinamide [5].

Amidation Strategies with Dimethylamine Derivatives

Direct Amidation from Carboxylic Acid Precursors

The most straightforward approach to 2-chloro-N,N-dimethylisonicotinamide involves the direct amidation of 2-chloroisonicotinic acid with dimethylamine [3] [4]. This transformation can be achieved through several methodologies, including the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine . The reaction typically proceeds in dichloromethane or dimethylformamide at room temperature, providing the desired amide in good yields .

Acid Chloride Intermediates

An alternative strategy involves the conversion of 2-chloroisonicotinic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with dimethylamine [3] [9]. A typical procedure involves heating 2-chloronicotinic acid with thionyl chloride under reflux conditions for 2 hours [9]. After removal of excess thionyl chloride, the crude acid chloride is treated with dimethylamine in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction [9].

The reaction sequence can be represented as follows:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Acid chloride formation | Thionyl chloride | Reflux, 2 hours | Quantitative |

| 2. Amidation | Dimethylamine, triethylamine | Room temperature, 1 hour | 95.5% |

Optimization of Amidation Conditions

Research has demonstrated that the choice of base and solvent significantly impacts the efficiency of the amidation reaction [10]. Screening studies have shown that acetonitrile provides superior results compared to dichloromethane or ethyl acetate for this transformation [10]. Temperature optimization revealed that reactions conducted at 60°C for 20 hours yield the highest conversion rates, with isolated yields reaching 96% [10].

| Solvent | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 4 | 44 |

| Acetonitrile | 40 | 4 | 49 |

| Acetonitrile | 80 | 12 | 80 |

| Acetonitrile | 60 | 20 | 96 |

Solvent Systems and Catalytic Efficiency in Large-Scale Production

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for 2-chloro-N,N-dimethylisonicotinamide has focused on the implementation of green chemistry principles [11] [12]. Research has identified ionic liquids as promising alternatives to conventional organic solvents for pyridine synthesis and functionalization [12]. These solvents offer advantages including low volatility, recyclability, and the ability to act as both solvent and catalyst in certain transformations [12].

Continuous Flow Processing

Recent advances in continuous flow microreactor technology have enabled more efficient large-scale production of nicotinamide derivatives [13]. Studies have demonstrated that enzymatic amidation reactions using Novozym 435 from Candida antarctica can be conducted in continuous flow systems using tert-amyl alcohol as a green solvent [13]. These processes achieve product yields of 81.6-88.5% with reaction times of only 35 minutes at 50°C [13].

Catalytic System Optimization

The selection of appropriate catalytic systems is crucial for achieving high efficiency in large-scale production [11]. Magnetic copper ferrite nanoparticles supported on metal-organic frameworks have shown excellent catalytic activity for heterocyclic compound synthesis [11]. These catalysts can be easily recovered and reused multiple times while maintaining consistent activity levels [11].

| Catalyst Type | Recovery Method | Reuse Cycles | Activity Retention |

|---|---|---|---|

| Magnetic nanoparticles | Magnetic separation | >5 | >95% |

| Immobilized enzymes | Filtration | >10 | >90% |

| Ionic liquid systems | Distillation | >8 | >85% |

Byproduct Analysis and Purification Techniques

Common Byproduct Formation Pathways

The synthesis of 2-chloro-N,N-dimethylisonicotinamide can lead to several byproducts depending on the reaction conditions employed [3] [9]. In reactions involving acid chlorides, hydrolysis can occur if trace amounts of water are present, leading to the formation of the starting carboxylic acid [9]. Additionally, over-amination can result in the formation of bis-amide products when excess dimethylamine is used [9].

Purification Methodologies

Effective purification of 2-chloro-N,N-dimethylisonicotinamide from reaction mixtures requires careful selection of techniques based on the nature of impurities present [14] [15]. Crystallization techniques have proven particularly effective for removing nicotinic acid contaminants from nicotinamide products [14]. The process involves suspending the crude product in a non-aqueous solvent and treating with an amine that selectively reacts with carboxylic acid impurities but remains unreactive toward the amide product [14].

Analytical Methods for Purity Assessment

High-performance liquid chromatography has emerged as the standard analytical method for assessing the purity of 2-chloro-N,N-dimethylisonicotinamide [15]. Optimized chromatographic conditions include the use of a reverse-phase column with a mobile phase consisting of water-ethanol gradients [15]. Detection is typically performed at 260 nm wavelength, which provides excellent sensitivity for pyridine derivatives [15].

| Analytical Parameter | Specification |

|---|---|

| Column type | Reverse-phase C18 |

| Mobile phase | Water-ethanol gradient (2-12% ethanol over 40 min) |

| Flow rate | 50-80 mL/min |

| Detection wavelength | 260 nm |

| Purity requirement | >98% |

Large-Scale Purification Strategies

For industrial-scale production, membrane-based purification technologies have shown significant advantages over traditional methods [15]. Nanofiltration using hollow-fiber membranes with molecular weight cut-offs of 200 daltons effectively concentrates the product while removing lower molecular weight impurities [15]. This approach achieves total recovery rates exceeding 80% while maintaining product purity above 98% [15].